tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate
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Overview
Description
TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a benzo-diazepine core. Its molecular formula is C16H20N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE typically involves multiple steps. One common method includes the reaction of a benzo-diazepine derivative with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another tert-butyl carbamate derivative with similar reactivity.
Uniqueness
TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE is unique due to its complex structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate |
InChI |
InChI=1S/C16H20N4O3/c1-9-13(20-15(22)23-16(2,3)4)14(21)19-11-6-5-10(8-17)7-12(11)18-9/h5-7,9,13,18H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
GNMAYYCMPYARII-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC2=C(N1)C=C(C=C2)C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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